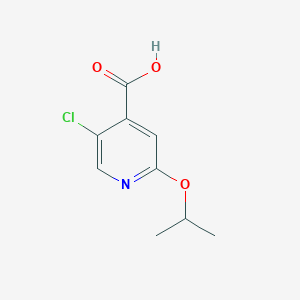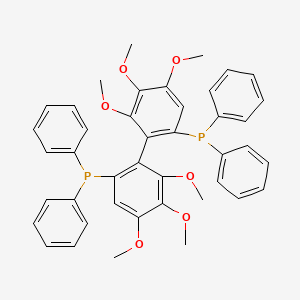
(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylphosphine is a phosphine ligand used in inorganic and organometallic chemistry . It’s a component of several well-known homogeneous transition metal catalysts . Bis(diphenylphosphino)methane (dppm), is an organophosphorus compound with the formula CH2(PPh2)2. It’s a white, crystalline powder used as a chelating ligand .
Synthesis Analysis
The synthesis of related compounds like 1,4-bis(diphenylphosphanyl) tetrasulfide involves electrochemical oxidation of diphenyldithiophosphinic acid .Molecular Structure Analysis
The molecular structure of related compounds like 1,4-Bis(diphenylphosphino)butane has a formula of C28H28P2 and a molecular weight of 426.4694 .Chemical Reactions Analysis
Diphenylphosphine and its derivatives are known to participate in various chemical reactions. For instance, they are used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
Diphenylphosphine is a liquid at room temperature with a refractive index of n20/D 1.625 (lit.) and a boiling point of 280 °C (lit.). It has a density of 1.07 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Catalytic Asymmetry in Organic Synthesis
A pivotal area of application for atropisomeric diphosphines, including compounds similar to (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), is in catalyzing asymmetric reactions. These ligands have been demonstrated to be effective in copper-catalyzed asymmetric conjugate additions, showcasing their utility in achieving high regioselectivity and enantioselectivity in the addition of dialkylzincs to enones and dienones. This includes challenging sterically hindered Michael acceptors, where excellent enantioselectivities of up to 97% ee were reported, emphasizing their potential in creating chiral molecules with precision (Morin et al., 2015).
Advancements in Hydrogenation Processes
The synthesis of new chiral diphosphine ligands has led to significant advancements in asymmetric catalytic hydrogenation. One such ligand, synthesized from a compound structurally similar to (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), demonstrated its effectiveness in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters and specific acids, achieving high enantioselectivity (up to 99.5% ee) (Pai et al., 2002).
Role in Cycloisomerisation Reactions
Atropisomeric diphosphine ligands have also shown their worth in gold-catalyzed cycloisomerization of 1,6-enynes. The study of [(diphosphine)Au2Cl2] complexes revealed an overriding electronic effect where more-electron-rich phosphines, akin to the discussed ligand, promote greater enantioselectivity, underscoring the importance of ligand design in catalytic efficiency (Barreiro et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHLSFAUKKSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)
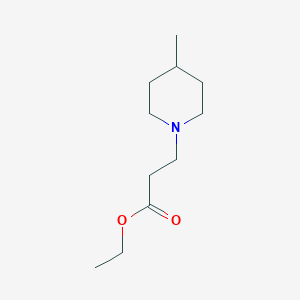


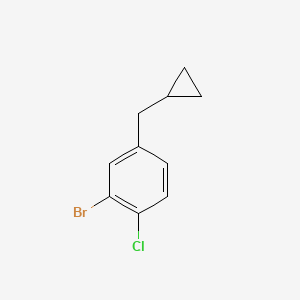


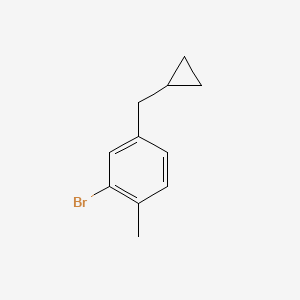


![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
